molecular formula C19H29N5O4 B1605582 N-Acetylphenylalanylarginine ethyl ester CAS No. 69536-83-0

N-Acetylphenylalanylarginine ethyl ester

Cat. No.: B1605582
CAS No.: 69536-83-0
M. Wt: 391.5 g/mol
InChI Key: OYCLWYIGLJFSMM-HOTGVXAUSA-N
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Description

N-Acetylphenylalanylarginine ethyl ester is a synthetic compound with the molecular formula C19H29N5O4 and a molecular weight of 391.46 g/mol . It is a derivative of the amino acids phenylalanine and arginine, and it is often used in peptide synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylphenylalanylarginine ethyl ester can be synthesized through a series of chemical reactions involving the esterification of N-acetylphenylalanylarginine. The process typically involves the use of ethyl alcohol and a catalyst to facilitate the esterification reaction . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetylphenylalanylarginine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N-Acetylphenylalanylarginine ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-acetylphenylalanylarginine ethyl ester involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, modulating their activity and function. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-acetylphenylalanylarginine ethyl ester include:

Uniqueness

This compound is unique due to its specific combination of phenylalanine and arginine residues, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in peptide synthesis and other specialized applications .

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLWYIGLJFSMM-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989507
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69536-83-0
Record name N-Acetylphenylalanylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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